molecular formula C12H16BrN3O2 B2555463 Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate CAS No. 2411298-03-6

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate

Cat. No. B2555463
M. Wt: 314.183
InChI Key: IIRWEAFFIQSFEF-UHFFFAOYSA-N
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Description

“Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate” is a chemical compound with the CAS Number: 2411288-09-8 . It has a molecular weight of 314.18 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((4-(bromoethynyl)-1-methyl-1H-pyrazol-5-yl)methyl)carbamate . The InChI code is 1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-8-10-9(5-6-13)7-15-16(10)4/h7H,8H2,1-4H3,(H,14,17) .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 314.18 . It is stored at a temperature of 4°C .

Scientific Research Applications

Molecular Structure and Crystallography

Tert-butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, demonstrate an interesting isomorphous crystal structure. These compounds are part of a larger family with a general formula that includes halogen and hydrogen bonds on the carbonyl group, illustrating the molecule's significance in the study of molecular interactions and crystallography (Baillargeon et al., 2017).

Chemical Synthesis and Reactions

The tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate serves as an intermediate in various chemical syntheses and reactions. For instance, the molecule has been utilized in the study of α-aminated methyllithium by DTBB-catalyzed lithiation of N-(chloromethyl) carbamate, highlighting its role in the formation of functionalized carbamates and subsequent deprotection processes (Ortiz et al., 1999). Additionally, research on carbamate derivatives has provided insights into the interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular structure and reactivity (Das et al., 2016).

Advanced Oxidation Processes

The compound has implications in environmental science, particularly in the study of advanced oxidation processes (AOPs). Research on the oxidation of methyl tert-butyl ether (MTBE) by ozonation and AOPs has identified tert-butyl formate and tert-butyl alcohol as major degradation products, underscoring the relevance of tert-butyl carbamate derivatives in environmental degradation studies and the formation of byproducts during water treatment processes (Acero et al., 2001).

Catalysis and Organic Synthesis

Further applications include the use of tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate in catalysis and organic synthesis. For example, Indium(III) halides have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines under solvent-free conditions, transforming various amines into N-tert-butyl-carbamates. This highlights the compound's significance in facilitating chemoselective transformations and enhancing synthetic methodologies (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-7-10-9(5-6-13)8-16(4)15-10/h8H,7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWEAFFIQSFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C=C1C#CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate

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